N-(Ethoxycarbonyl)aziridine
Overview
Description
N-(Ethoxycarbonyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(Ethoxycarbonyl)aziridine is a synthetic compound that has been used in the field of organic chemistry for the synthesis of various complex molecules Aziridines, in general, are known to be highly reactive due to their ring strain, making them useful in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. Aziridines are known to undergo ring-opening reactions, which are often nucleophilic in nature . This means that a nucleophile, a species that donates an electron pair, attacks the aziridine ring, causing it to open and form a new bond . This property is fundamental to the utility of aziridines in synthetic chemistry.
Biochemical Pathways
For instance, aziridines have been found to be key intermediates in the biosynthesis of certain antibiotics . They are also involved in the formation of various heterocycles of pharmaceutical interest .
Result of Action
The result of this compound’s action is the formation of new chemical bonds and structures. In the context of synthetic chemistry, this can lead to the creation of complex molecules with potential pharmaceutical applications . .
Properties
IUPAC Name |
ethyl aziridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPDSKXOTDLPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217405 | |
Record name | 1-Aziridinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671-51-2 | |
Record name | N-(Ethoxycarbonyl)aziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Ethoxycarbonyl)aziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl aziridinylformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aziridinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Ethoxycarbonyl)aziridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(Ethoxycarbonyl)aziridine derivatives useful for synthesizing amino acids?
A: this compound derivatives are valuable building blocks for synthesizing both α- and β-amino acids due to the reactivity of the aziridine ring. [, ] The strained three-membered ring can be opened regioselectively by various nucleophiles, including metal halides. [, ] This ring-opening reaction allows for the introduction of different substituents, leading to diverse amino acid structures.
Q2: Can you give an example of how regioselectivity is controlled in the reactions of this compound derivatives?
A: Research has shown that using different metal halides can influence the regioselectivity of the ring-opening reaction. [] For instance, reacting a 3-substituted N-Ethoxycarbonyl aziridine-2-carboxylate with titanium tetrachloride (TiCl4) favors nucleophilic attack at the more sterically hindered carbon, yielding α-amino acid derivatives. [] Conversely, using tin tetrachloride (SnCl4) promotes attack at the less hindered carbon, leading to β-amino acid derivatives. []
Q3: Besides their use in amino acid synthesis, are there other applications of this compound derivatives being investigated?
A: Yes, researchers are exploring the use of N-Ethoxycarbonyl aziridine derivatives as intermediates in the synthesis of other complex molecules. For example, a stereoselective synthesis of a D-galactal-derived N-Ethoxycarbonyl aziridine has been reported. [] This new synthetic protocol expands the utility of glycal-derived N-activated vinyl aziridines, potentially opening doors to diverse carbohydrate-based molecules with various applications. []
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